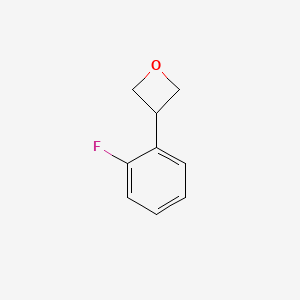

3-(2-Fluorophenyl)oxetane

Description

3-(2-Fluorophenyl)oxetane is a four-membered oxygen-containing heterocycle substituted at the 3-position with a 2-fluorophenyl group. Oxetanes are valued for their ability to modulate physicochemical properties, such as solubility, lipophilicity, and metabolic stability, when incorporated into molecular frameworks .

Synthesis of 3-aryloxetanes often involves Friedel-Crafts alkylation or ring-closing strategies. For example, 3-(4-(benzyloxy)phenyl)oxetan-3-ol undergoes Friedel-Crafts reactions with phenol derivatives to form functionalized oxetanes . Similarly, this compound could be synthesized via analogous electrophilic substitutions or Michael additions using fluorinated precursors .

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-(2-fluorophenyl)oxetane |

InChI |

InChI=1S/C9H9FO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |

InChI Key |

RSDDBCWPWYDSTB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted alcohols using strong bases or acids as catalysts. Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)oxetane undergoes various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form corresponding lactones.

Reduction: Reduction reactions can open the oxetane ring, leading to the formation of diols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Lactones.

Reduction: Diols.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)oxetane has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioisostere in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxetane in biological systems involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and modulating the activity of enzymes and receptors. This interaction can lead to changes in the metabolic stability, solubility, and overall efficacy of the compound .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Substituent Effects on Physicochemical Properties

Key oxetane derivatives and their properties are compared below:

Key Observations:

- Thermal Stability : Nitro-substituted oxetanes (e.g., 3-(nitromethylene)oxetane) exhibit lower thermal stability (decomposition at 160–165°C) , while fluorinated aromatic substituents likely enhance stability due to the fluorine atom’s electron-withdrawing and steric effects .

- Solubility and Polarity: Fluorine reduces lipophilicity (lower LogD) compared to non-fluorinated analogs, improving aqueous solubility—a critical feature in medicinal chemistry . Nitro groups increase polarity but may compromise metabolic stability .

- Electronic Effects : The 2-fluorophenyl group balances electron withdrawal and aromatic stability, contrasting with the strong electron-withdrawing nitro group in energetic oxetanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.